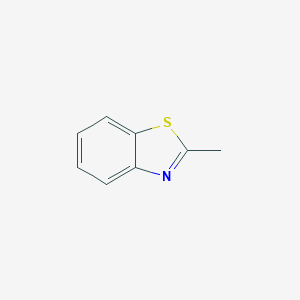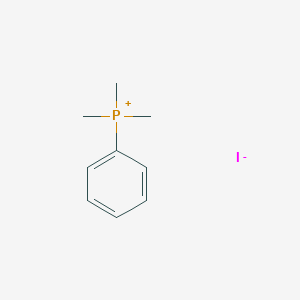
三甲苯基碘化膦
描述
Trimethylphenylphosphonium iodide is a chemical compound with the linear formula C6H5P(CH3)3I . It has a molecular weight of 280.09 .
Molecular Structure Analysis
The molecular structure of Trimethylphenylphosphonium iodide is represented by the formula C6H5P(CH3)3I . This indicates that the molecule consists of a phenyl group (C6H5) attached to a phosphorus atom, which is also connected to three methyl groups (CH3) and an iodide ion (I).Physical And Chemical Properties Analysis
Trimethylphenylphosphonium iodide is a solid at room temperature . It has a melting point of 218 °C .科学研究应用
Use in Chemical Research
Trimethylphenylphosphonium iodide is a chemical compound used in various chemical research . It has a linear formula of C6H5P(CH3)3I and a molecular weight of 280.09 .
Use in Biomedical Applications
Trimethylphenylphosphonium iodide has been studied for its potential in biomedical applications . Iodine, which is a component of this compound, is known for its antiseptic properties and is used to prevent and treat microbial infections . The complexation of iodine with certain polymers, including Trimethylphenylphosphonium iodide, can increase the solubility of molecular iodine, facilitate its prolonged release, and decrease the steady-state concentration of free iodine .
Use in Radioiodination
Organic compounds bearing radioisotopes of iodine, potentially including Trimethylphenylphosphonium iodide, are widely used for biological research, diagnostic imaging, and radiotherapy . The synthetic methods for the incorporation of radioiodine generally involve high temperature reactions or strongly oxidizing conditions .
Use in Photoredox Radical Transformations
Trimethylphenylphosphonium iodide can be used in iodide/phosphine-mediated photoredox radical transformations . This process involves the use of light to initiate chemical reactions. The iodide/phosphine system is inexpensive and readily available, making it a practical choice for these types of transformations .
Use in Polymer Research
Trimethylphenylphosphonium iodide has been studied for its potential in polymer research . Iodine, a component of this compound, can form complexes with certain polymers, which can change their properties such as color, morphology, electrical conductivity, and biological activity . This field is promising in terms of treating certain diseases because tolerance to iodine compounds does not usually develop in microbial cells .
Use in Iodide-Specific Detection
Trimethylphenylphosphonium iodide has been used in the development of a phosphorescent probe for iodide-specific detection . This is based on the crystallization-induced phosphorescence of organic ionic crystals . The heavy iodide ion and accessible ionic interaction-induced organic crystals contribute to a very high phosphorescence quantum yield . This specific iodide-triggered bright organic phosphorescence enables the development of a novel time-gated detection method for iodide ions . This probe has shown excellent performance in imaging iodide in live cells .
安全和危害
未来方向
While specific future directions for Trimethylphenylphosphonium iodide are not available, iodine-based compounds have untapped opportunities in materials science, especially for the time-programming of supramolecular assembly and sol–gel transition .
Relevant Papers The papers retrieved provide information about iodine-based compounds and their applications . They highlight the potential of these compounds in various fields, including materials science .
属性
IUPAC Name |
trimethyl(phenyl)phosphanium;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14P.HI/c1-10(2,3)9-7-5-4-6-8-9;/h4-8H,1-3H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQLLUORERPKHEM-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[P+](C)(C)C1=CC=CC=C1.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14IP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80326795 | |
| Record name | trimethyl(phenyl)phosphanium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80326795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Trimethylphenylphosphonium iodide | |
CAS RN |
1005-21-6, 1006-01-5 | |
| Record name | trimethyl(phenyl)phosphanium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80326795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trimethylphenylphosphonium iodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



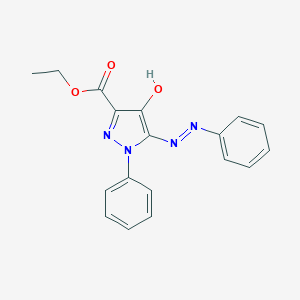
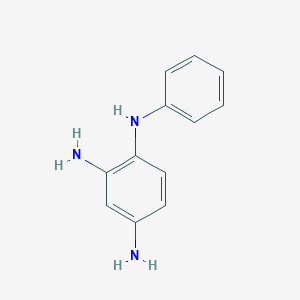
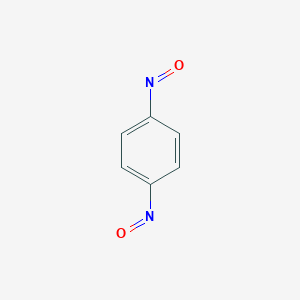
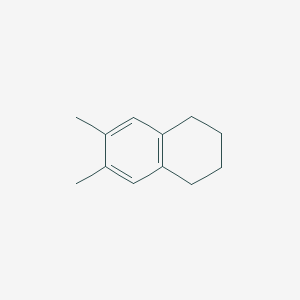
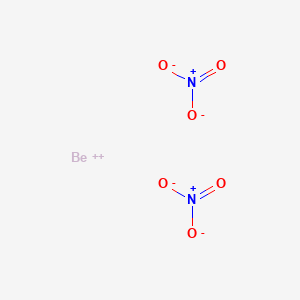
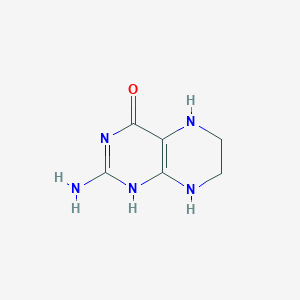
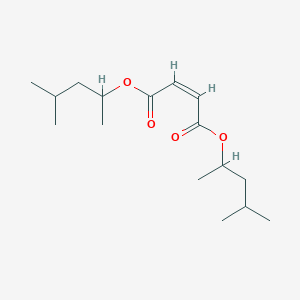
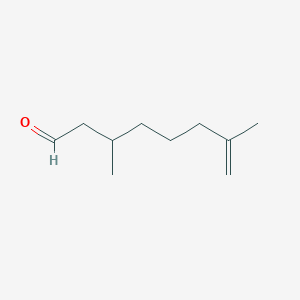
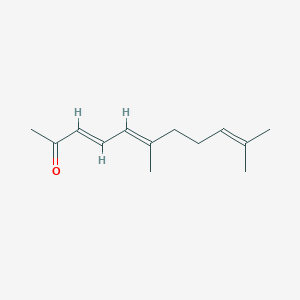
![2-Phenyl-1H-imidazo[4,5-b]pyridine](/img/structure/B86503.png)
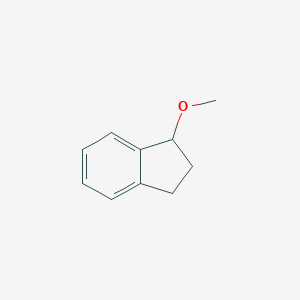
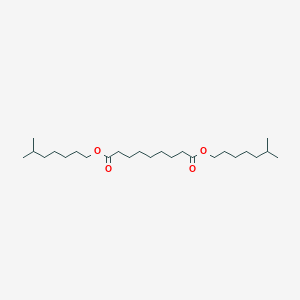
![1,1'-[Ethylenebis(oxymethylene)]dipyridinium dichloride](/img/structure/B86507.png)
